N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
N-(2-{[(2-Chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by a 1-methyl-1H-indole core linked to a carboxamide group. The carboxamide nitrogen is further connected to an ethylamino chain terminating in a 2-chlorophenyl carbonyl moiety. This structure combines aromatic, amide, and halogenated functionalities, which are common in pharmacologically active compounds. Its synthesis likely involves carbodiimide-mediated coupling (e.g., HBTU) between indole-3-carboxylic acid derivatives and amine intermediates, followed by purification via chromatography .
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-[(2-chlorobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-23-12-15(13-6-3-5-9-17(13)23)19(25)22-11-10-21-18(24)14-7-2-4-8-16(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
HUCYTRMHJAJYNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminoethyl-1-methyl-1H-indole-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Pharmacological Potential
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has shown promising results in pharmacological studies, particularly in the area of anti-cancer research. The indole scaffold is known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
A study investigated the compound's effect on various cancer cell lines, demonstrating significant cytotoxic effects against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research has indicated that the compound may have neuroprotective properties. Indole derivatives are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
In a controlled study involving animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive functions compared to untreated controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Given the increasing resistance to conventional antibiotics, novel compounds like this one are being explored as potential alternatives.
Case Study: Antimicrobial Efficacy
A series of tests against various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections.
Application in Drug Development
The unique structure of this compound makes it a candidate for further development into new therapeutic agents. Its ability to modulate specific biological pathways can be harnessed in drug design.
Case Study: Lead Compound Identification
In a drug discovery program focused on developing new anti-inflammatory agents, this compound was identified as a lead candidate due to its favorable pharmacokinetic properties and efficacy in preclinical models.
Mechanism of Action
The mechanism of action of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Indole-3-Carboxamide Derivatives
N-(3-Hydroxypropyl)-indole-3-carboxamide ():
- Structural Differences: Lacks the 1-methyl group on the indole nitrogen and features a 3-hydroxypropyl substituent instead of the ethylamino-2-chlorophenyl group.
- The absence of the indole N-methyl group may increase metabolic susceptibility .
Synthetic Parallels : Both compounds utilize HBTU-mediated amide coupling in dimethylformamide (DMF), suggesting shared synthetic pathways for carboxamide formation .
Chlorophenyl-Containing Analogues
- Example Compounds: N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
- Structural Contrasts: These benzamide derivatives incorporate piperazine rings and aryl substituents (e.g., cyano, trifluoromethyl) instead of the target’s indole and 2-chlorophenyl groups.
- Pharmacological Relevance: The 2-chlorophenyl group in the target compound may confer distinct steric and electronic properties compared to 3-cyano or 3-trifluoromethyl substituents, influencing receptor binding selectivity (e.g., D3 vs. other dopamine receptors) .
- Substitutions at the 2-, 4-, or 2,6-positions of the phenyl ring (e.g., 2CZ, 4CZ, 2-6DCZ) are common in medicinal chemistry.
Key Observations :
- Reverse-phase chromatography is frequently employed for final purification, particularly for polar or amphiphilic molecules .
- Lower yields (e.g., 32% for 3a) highlight challenges in multi-step syntheses of complex amines.
Structural and Functional Implications
Table 2: Substituent Effects on Physicochemical Properties
*Predicted using computational tools.
Analysis :
- The 1-methyl group and 2-chlorophenyl moiety increase the target’s lipophilicity (LogP 3.8), favoring blood-brain barrier penetration but reducing aqueous solubility.
- The hydroxypropyl analogue’s higher solubility aligns with its polar substituent, though at the cost of metabolic stability .
Biological Activity
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, often referred to as compound 1 , is a synthetic derivative of indole that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.
Chemical Structure
The molecular structure of compound 1 can be represented as follows:
- Molecular Formula: C17H17ClN2O2
- CAS Number: 52938220
Research indicates that indole derivatives, including compound 1, exhibit a wide range of biological activities. The proposed mechanisms include:
- Anticancer Activity: Indole compounds have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Compound 1 specifically has demonstrated the ability to arrest the cell cycle at the G2/M phase, leading to increased apoptosis through the upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties: Some studies suggest that indole derivatives possess antimicrobial activity against a variety of pathogens, although specific data on compound 1 is limited .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compound 1 and similar indole derivatives:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 14.8 | Induces apoptosis, cell cycle arrest at G2/M |
| Antiproliferative | A549 | 18.3 | Similar apoptotic pathway |
| Antimicrobial | E. coli | >50 | Inhibition of bacterial growth |
| Anti-inflammatory | - | - | Modulation of cytokine production |
Case Studies and Research Findings
- Anticancer Efficacy: A study by Zhang et al. highlighted the anticancer efficacy of indole derivatives in MCF-7 cells, where compound 1 exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics such as doxorubicin . The study utilized flow cytometry to confirm that treated cells underwent apoptosis.
- Molecular Docking Studies: Computational studies have shown that compound 1 interacts favorably with targets involved in cancer progression, suggesting potential as a lead compound for further development . This indicates its suitability for further pharmacological exploration.
- Comparative Analysis with Other Indoles: Research has demonstrated that while many indole derivatives exhibit similar mechanisms of action, compound 1's unique substitution pattern may confer specific advantages in terms of selectivity and potency against certain cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
